molecular formula C29H24N2O2 B12914109 3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid CAS No. 825623-24-3

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid

Cat. No.: B12914109
CAS No.: 825623-24-3
M. Wt: 432.5 g/mol
InChI Key: DGLCYGHJVRTDES-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that combines phenyl, pyridinyl, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with pyridine and phenylpropyl groups under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-2-yl)-1H-indole-2-carboxylic acid
  • 3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-indole-2-carboxylic acid

Uniqueness

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

825623-24-3

Molecular Formula

C29H24N2O2

Molecular Weight

432.5 g/mol

IUPAC Name

3-phenyl-1-(3-phenylpropyl)-5-pyridin-3-ylindole-2-carboxylic acid

InChI

InChI=1S/C29H24N2O2/c32-29(33)28-27(22-12-5-2-6-13-22)25-19-23(24-14-7-17-30-20-24)15-16-26(25)31(28)18-8-11-21-9-3-1-4-10-21/h1-7,9-10,12-17,19-20H,8,11,18H2,(H,32,33)

InChI Key

DGLCYGHJVRTDES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C4=CN=CC=C4)C(=C2C(=O)O)C5=CC=CC=C5

Origin of Product

United States

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